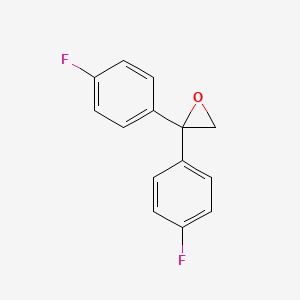

2,2-Bis(4-fluorophenyl)oxirane

Description

Role of Fluorinated Substituents in Oxirane Systems

The introduction of fluorine atoms into organic molecules can profoundly alter their physical and chemical properties. uniovi.es Fluorine is the most electronegative element, and its presence in a molecule can induce strong electronic effects. uniovi.es In the context of oxirane systems, the substitution of hydrogen with fluorine, particularly on aryl rings, can significantly impact the reactivity of the epoxide ring. The electron-withdrawing nature of fluorine can enhance the electrophilicity of the oxirane carbons, making them more susceptible to nucleophilic attack. arkat-usa.org This can lead to faster reaction rates and, in some cases, altered regioselectivity in ring-opening reactions. researchgate.net Furthermore, the incorporation of fluorine can increase the metabolic stability of a molecule by blocking sites susceptible to enzymatic oxidation, a property that is highly desirable in medicinal chemistry. google.com

Scope and Academic Relevance of 2,2-Bis(4-fluorophenyl)oxirane Studies

This compound is a specific fluorinated oxirane that has garnered attention in academic and industrial research due to its utility as a key intermediate in the synthesis of complex, high-value molecules. Its structure, featuring two 4-fluorophenyl groups attached to the same carbon of the oxirane ring, presents unique steric and electronic properties. Research on this compound primarily focuses on its synthesis and its application as a precursor for chiral molecules, particularly in the agrochemical sector. A notable area of study is its use in the chemoenzymatic synthesis of enantiomerically pure fungicides, where the specific stereochemistry of the final product is crucial for its biological activity. beilstein-journals.orgcas.cn The academic relevance of this compound lies in the exploration of its reactivity in asymmetric synthesis and as a model substrate for understanding the influence of gem-diaryl substitution with fluorine on the properties and reactions of oxiranes. beilstein-journals.org

Detailed Research Findings

Recent research has highlighted the critical role of this compound as a precursor in the synthesis of chiral fungicides. A study published in the Journal of Agricultural and Food Chemistry details the chemoenzymatic synthesis of the enantiomers of the triazole fungicide flutriafol (B1673497). beilstein-journals.org In this process, racemic this compound serves as the starting material for a kinetic resolution catalyzed by an engineered epoxide hydrolase. beilstein-journals.org

The enzyme, a mutant of Rhodotorula paludigensis epoxide hydrolase (RpEH), selectively hydrolyzes one enantiomer of the racemic oxirane to the corresponding diol, leaving the other enantiomer unreacted and thus enantiomerically enriched. beilstein-journals.org Specifically, the engineered enzyme facilitated the production of (S)-2,2-bis(4-fluorophenyl)oxirane with a high enantiomeric excess (ee) of 98.2%, while the (R)-enantiomer was converted to (R)-1-(2-fluorophenyl)-1-(4-fluorophenyl)ethane-1,2-diol. beilstein-journals.org These separated chiral intermediates are then used to synthesize the respective (S)- and (R)-enantiomers of flutriafol. beilstein-journals.org This research underscores the importance of this compound in accessing enantiopure agrochemicals, where the biological activity often resides in a single enantiomer. researchgate.net

| Property | Value |

| Chemical Formula | C₁₄H₁₀F₂O |

| Molecular Weight | 232.22 g/mol |

| IUPAC Name | This compound |

Table 1: Chemical Properties of this compound.

| Precursor | Method | Outcome | Reference |

| Racemic this compound | Chemoenzymatic kinetic resolution with engineered epoxide hydrolase | (S)-2,2-bis(4-fluorophenyl)oxirane (98.2% ee) and (R)-1-(2-fluorophenyl)-1-(4-fluorophenyl)ethane-1,2-diol | beilstein-journals.org |

Table 2: Enantioselective Resolution of this compound.

Structure

3D Structure

Properties

CAS No. |

82144-12-5 |

|---|---|

Molecular Formula |

C14H10F2O |

Molecular Weight |

232.22 g/mol |

IUPAC Name |

2,2-bis(4-fluorophenyl)oxirane |

InChI |

InChI=1S/C14H10F2O/c15-12-5-1-10(2-6-12)14(9-17-14)11-3-7-13(16)8-4-11/h1-8H,9H2 |

InChI Key |

BDIDQKAXFZIVLC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 2,2 Bis 4 Fluorophenyl Oxirane

Influence of Fluorine Atoms on Oxirane Reactivity

The presence of fluorine atoms on the phenyl groups of 2,2-Bis(4-fluorophenyl)oxirane significantly alters the electronic properties and, consequently, the reactivity of the oxirane ring. These effects are a combination of inductive and resonance contributions that ultimately influence the molecule's susceptibility to chemical transformations.

Electronic Effects on Electrophilicity and Nucleophilic Attack

The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic rings and, subsequently, from the oxirane ring. As a result, the carbon atoms of the epoxide become more electron-deficient, increasing the electrophilicity of the ring. This enhanced electrophilicity makes the oxirane more susceptible to attack by nucleophiles.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to compare the activation energies of fluorinated versus non-fluorinated oxiranes. Such studies often reveal that the presence of fluorine reduces the electron density at the epoxide oxygen, which in turn accelerates the rate of nucleophilic substitution. The electron-withdrawing nature of fluorine can also stabilize the transition state of ring-opening reactions, further contributing to increased reactivity.

The influence of fluorine on reactivity is a well-documented phenomenon in organic chemistry. For instance, the substitution of hydrogen with fluorine can significantly impact the stability and reactivity of adjacent functional groups. core.ac.ukacs.org In the context of epoxides, this translates to a more reactive three-membered ring, primed for various ring-opening transformations.

Ring-Opening Reaction Mechanisms

The increased electrophilicity of the oxirane ring in this compound makes it a prime candidate for ring-opening reactions. These reactions can proceed through various mechanisms, primarily dictated by the nature of the attacking species and the reaction conditions.

Nucleophilic Ring Opening Reactions

Nucleophilic ring-opening is a common and synthetically valuable reaction for epoxides. arkat-usa.org In the case of this compound, the bulky bis(4-fluorophenyl) groups introduce significant steric hindrance at one of the carbon atoms of the oxirane ring. This steric bulk generally directs nucleophilic attack to the less hindered carbon atom.

The reaction typically proceeds via an S\textsubscript{N}2 mechanism, particularly under neutral or basic conditions, where the nucleophile attacks a carbon atom of the epoxide, leading to the opening of the three-membered ring. The result is the formation of a β-substituted alcohol. The regioselectivity of this attack is a crucial aspect of the reaction's outcome.

The ring-opening of epoxides with fluoride (B91410) ions is a direct method for the synthesis of fluorohydrins, which are valuable building blocks in medicinal and materials chemistry. nih.gov Various fluoride sources can be employed for this transformation, each with its own reactivity profile and handling requirements.

Commonly used reagents include amine/hydrogen fluoride (HF) complexes like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) and Olah's reagent (pyridine·9HF). core.ac.ukresearchgate.net Et₃N·3HF is considered a "tamed" and more nucleophilic source of fluoride, often leading to clean S\textsubscript{N}2-type ring-opening with minimal side reactions like polymerization or rearrangement. core.ac.uk In contrast, the higher acidity of Olah's reagent can sometimes lead to reactions proceeding through a more S\textsubscript{N}1-like mechanism, especially with substrates that can form stable carbocations. core.ac.ukresearchgate.net

The choice of fluoride source can significantly influence the regioselectivity of the ring-opening. For instance, with unsymmetrical epoxides, the less acidic Et₃N·3HF typically favors attack at the less substituted carbon, whereas more acidic reagents might favor attack at the more substituted carbon due to the development of positive charge in the transition state. core.ac.uk

Table 1: Common Fluoride Sources for Epoxide Ring-Opening

| Fluoride Source | Common Name | Characteristics |

|---|---|---|

| Pyridine·9HF | Olah's Reagent | Highly acidic, can promote S\textsubscript{N}1-type reactions. |

| Et₃N·3HF | Triethylamine trihydrofluoride | Less acidic, more nucleophilic, favors S\textsubscript{N}2-type reactions. |

| TBAF | Tetrabutylammonium fluoride | Anhydrous source of fluoride, highly basic. |

This table provides a summary of common fluoride sources and their general characteristics in epoxide ring-opening reactions.

The reaction of epoxides with fluorinated carbanions, a process known as nucleophilic fluoroalkylation, provides a route to β-fluoroalkylated alcohols. cas.cn However, the reactivity of fluorinated carbanions is often diminished by what is termed the "negative fluorine effect." cas.cnrsc.org This effect is attributed to two main factors: the inherent instability of the fluorinated carbanion, which has a tendency to undergo α-elimination of a fluoride ion, and its reduced nucleophilicity towards certain electrophiles like epoxides. rsc.orgpen2print.orgcas.cn

The stability and nucleophilicity of the fluorinated carbanion can be modulated by the other substituents on the carbanionic carbon. For example, the presence of a benzenesulfonyl group (PhSO₂) can help to stabilize the carbanion. cas.cn Studies comparing the reactivity of different fluorinated and chlorinated carbanions with propylene (B89431) oxide have provided insights into this phenomenon. rsc.org

Table 2: Reactivity of Halogenated Carbanions with Propylene Oxide

| Carbanion | Yield of Ring-Opened Product |

|---|---|

| PhSO₂CF₂⁻ | 0% |

| PhSO₂CCl₂⁻ | 70% |

| PhSO₂CHF⁻ | 67% |

| PhSO₂CHCl⁻ | 76% |

This data, adapted from studies on propylene oxide, illustrates the "negative fluorine effect" where fluorine substitution decreases carbanion reactivity towards epoxides compared to chlorine substitution. The presence of two sulfonyl groups enhances reactivity. rsc.org

These findings suggest that while direct fluoroalkylation of epoxides is possible, the choice of the fluorinated carbanion is critical to achieving good yields. cas.cn

The development of asymmetric catalytic methods for the ring-opening of epoxides is of significant interest as it allows for the synthesis of enantioenriched products from racemic or meso starting materials. ua.esnih.gov These methods typically involve the use of a chiral catalyst that coordinates to the epoxide, activating it towards nucleophilic attack and controlling the stereochemical outcome of the reaction.

While specific studies on the asymmetric catalytic ring opening of this compound are not extensively detailed in the provided context, the principles of such reactions are well-established for related styrene (B11656) oxides. nih.gov Chiral ligands, often in complex with a metal center, can create a chiral environment around the epoxide, leading to a stereoconvergent synthesis of a single enantiomer of the product from a racemic epoxide. nih.gov

The success of these reactions often depends on the careful selection of the catalyst, ligand, and reaction conditions. For example, in the Ni/photoredox-catalyzed coupling of styrene oxides with aryl iodides, the electronic properties of the chiral ligand were found to be crucial for achieving high enantioselectivity. nih.gov The development of such catalytic systems for the functionalization of this compound would be a valuable extension of this methodology.

Acid-Catalyzed Rearrangements of Diaryloxiranes

The acid-catalyzed rearrangement of epoxides, often referred to as the Meinwald rearrangement, is a fundamental transformation in organic synthesis that converts epoxides into carbonyl compounds like aldehydes or ketones. conicet.gov.ar This reaction is typically facilitated by Lewis acids such as boron trifluoride etherate (BF3·OEt2) or Brønsted acids. conicet.gov.arcore.ac.uk For diaryloxiranes, the reaction proceeds through the protonation or coordination of the epoxide oxygen to the acid, followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. This intermediate then undergoes a 1,2-hydride or 1,2-aryl shift to yield the final carbonyl product. rsc.org

The nature of the substituents on the aryl rings and the reaction conditions can significantly influence the reaction pathway and the product distribution. conicet.gov.ar Studies on various substituted diaryloxiranes have provided insights into the electronic and steric effects governing these rearrangements. researchgate.net

Aryl Migration Pathways

In the acid-catalyzed rearrangement of diaryloxiranes, the migration of an aryl group is a key mechanistic step that often competes with hydride migration. rsc.org The migratory aptitude of the aryl group is influenced by its electronic properties. Electron-donating groups on the aryl ring can stabilize the positive charge that develops during the migration, thus favoring the aryl shift.

For instance, in the rearrangement of unsymmetrical 2,3-diaryloxiranes, the aryl group with the greater electron-donating ability preferentially migrates. This selectivity is a manifestation of the stabilization provided to the transition state of the rearrangement. The formation of a phenonium ion intermediate has been proposed in some cases to explain the observed stereochemistry and migratory preferences. researchgate.net

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the energetics of these migration pathways. conicet.gov.ar These studies help in understanding the relative stabilities of the carbocation intermediates and the transition states associated with both aryl and hydride migrations, providing a theoretical basis for the observed regioselectivity. conicet.gov.ar

Regioselective Conversion to Carbonyl Compounds

The acid-catalyzed rearrangement of diaryloxiranes can lead to the formation of different carbonyl compounds, namely aldehydes or ketones, depending on whether a hydride or an aryl group migrates. rsc.org The regioselectivity of this conversion is a critical aspect, and achieving control over it is a significant goal in synthetic chemistry. acs.org

Several factors influence the regioselective outcome:

Electronic Effects : As mentioned, electron-donating substituents on one aryl group can promote its migration, leading to the formation of a specific ketone. Conversely, electron-withdrawing groups can disfavor aryl migration, potentially leading to the product of hydride migration. The presence of fluorine atoms, as in this compound, introduces electron-withdrawing effects that influence the reactivity of the oxirane ring.

Catalyst Choice : The Lewis or Brønsted acid used can affect the regioselectivity. Some catalysts may favor the formation of one isomer over the other. For example, highly efficient and selective rearrangements of epoxides to carbonyl compounds have been observed with catalysts like copper(II) tetrafluoroborate. researchgate.net

Solvent Effects : The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states, thereby affecting the product ratio.

Research has demonstrated that under specific conditions, highly regioselective rearrangements can be achieved. For example, the use of certain metal triflates as catalysts has been shown to selectively produce 2,2-diarylacetaldehydes from trans-stilbene (B89595) oxides. conicet.gov.ar

Below is a table summarizing the outcomes of acid-catalyzed rearrangements for various diaryloxiranes, highlighting the influence of substituents on product formation.

| Diaryloxirane Derivative | Catalyst/Conditions | Major Product(s) | Reference |

| trans-Stilbene oxide | Bi(OTf)₃ in [BMIM][BF₄] | 2,2-Diphenylacetaldehyde | conicet.gov.ar |

| 1-(4-Methoxyphenyl)-2-phenyloxirane | Bi(OTf)₃ in DCM | 2-(4-Methoxyphenyl)-2-phenylacetaldehyde | conicet.gov.ar |

| 1-(4-Nitrophenyl)-2-phenyloxirane | Bi(OTf)₃ in DCM | Mixture of 2-(4-nitrophenyl)-2-phenylacetaldehyde and 1-(4-nitrophenyl)-1-phenylethanone | conicet.gov.ar |

| 1-(4-Fluorophenyl)-2-phenyloxirane | Bi(OTf)₃ in DCM | 2-(4-Fluorophenyl)-2-phenylacetaldehyde | conicet.gov.ar |

Intramolecular Epoxide Ring Opening for Heterocycle Formation

The intramolecular ring-opening of epoxides is a powerful strategy for the synthesis of various heterocyclic compounds. researchgate.net This process involves a nucleophilic attack from a functional group tethered to the epoxide-containing molecule, leading to cyclization. The regioselectivity of the ring-opening is crucial for the formation of the desired ring size.

In the context of diaryloxiranes, if a suitable nucleophilic group is present in one of the aryl rings (or a substituent thereon), an intramolecular reaction can be triggered, often under acidic or basic conditions. researchgate.net For example, an amino group positioned appropriately can attack the epoxide, leading to the formation of nitrogen-containing heterocycles. researchgate.netfrontiersin.org

The success of such cyclizations depends on several factors, including:

The nature of the nucleophile.

The length and flexibility of the tether connecting the nucleophile to the epoxide.

The stereochemistry of the epoxide.

The reaction conditions, including the catalyst and solvent. frontiersin.org

Lanthanide triflates, such as La(OTf)₃, have emerged as effective catalysts for these types of transformations, enabling regioselective intramolecular aminolysis of epoxides to form azetidines and other N-heterocycles. frontiersin.org

Polymerization Processes Involving this compound

Epoxides, including diaryloxiranes, are important monomers for ring-opening polymerization (ROP), which can proceed via cationic, anionic, or coordination mechanisms. mdpi.com The resulting polymers, polyethers, have a wide range of applications. The polymerization of this compound would be expected to proceed primarily through a cationic mechanism due to the nature of the oxirane ring.

In cationic ring-opening polymerization (CROP), an initiator, typically a strong acid or a source of cations, attacks the oxygen atom of the epoxide ring. mdpi.comgoogle.com This creates a positively charged, activated monomer that can then be attacked by another monomer molecule. The process continues, propagating the polymer chain.

The reactivity of an epoxide in CROP is influenced by its electronic and steric characteristics. The electron-withdrawing fluorine atoms in this compound would likely decrease the basicity of the epoxide oxygen, potentially affecting the initiation and propagation rates. However, they also increase the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack by the incoming monomer.

The polymerization can be initiated by various cationic initiators, including Brønsted acids and Lewis acids, as well as onium salts. google.comgoogleapis.com The choice of initiator and reaction conditions can influence the molecular weight, polydispersity, and microstructure of the resulting polymer. Cationic photopolymerization is another method where photoinitiators generate the cationic species upon irradiation with UV or visible light, offering spatial and temporal control over the polymerization process. semanticscholar.orgmdpi.com

Advanced Applications of 2,2 Bis 4 Fluorophenyl Oxirane in Modern Organic Synthesis

Building Blocks for Complex Organic Molecules

Organic building blocks are fundamental molecular units that serve as the foundation for constructing more complex compounds. hilarispublisher.com They are essential in medicinal chemistry, organic synthesis, and materials science for the bottom-up assembly of sophisticated molecular architectures. sigmaaldrich.com Fluorinated building blocks are particularly sought after, as the inclusion of fluorine can significantly modulate a molecule's properties with minimal steric impact. sigmaaldrich.com

2,2-Bis(4-fluorophenyl)oxirane exemplifies a highly functionalized building block. The inherent strain of the oxirane ring provides a strong thermodynamic driving force for ring-opening reactions, allowing for the introduction of a variety of nucleophiles. This reactivity makes it a versatile synthon for elaborating molecular complexity. The two 4-fluorophenyl substituents not only influence the electronic nature of the oxirane, enhancing its reactivity toward nucleophilic attack, but also introduce the desirable properties associated with organofluorine compounds into the target molecule. sigmaaldrich.com Chemists can leverage this reactivity to construct a wide range of organic molecules, from potential pharmaceutical agents to advanced materials, by strategically selecting nucleophiles to open the epoxide ring, thereby installing new functional groups and extending the carbon skeleton. hilarispublisher.com

Precursors for Chiral Intermediates and Auxiliaries

The synthesis of enantiomerically pure compounds is a critical objective in modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Epoxides are well-established precursors for creating chiral intermediates.

While specific studies on the asymmetric synthesis directly from this compound are not extensively detailed, the broader context of epoxide chemistry provides a clear pathway. For instance, the transformation of optically active α-spiro-γ-lactones into optically active epoxides highlights the close synthetic relationship between these classes of compounds. nii.ac.jp This suggests that an enantiomerically enriched form of this compound could serve as a valuable precursor for generating chiral molecules.

The general strategy involves two main approaches:

Asymmetric Epoxidation: Synthesizing the oxirane in an enantioselective manner from its corresponding alkene, 1,1-bis(4-fluorophenyl)ethene.

Kinetic Resolution: Reacting a racemic mixture of the oxirane with a chiral reagent that selectively reacts with one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Once the chiral oxirane is obtained, its reaction with various nucleophiles would lead to the formation of chiral diols, amino alcohols, and other valuable intermediates, with the stereocenter established during the epoxidation or resolution step being transferred to the new, more complex molecule.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are integral to pharmaceutical and agrochemical research. The reactive nature of the oxirane ring in this compound makes it an excellent starting point for the synthesis of various fluorinated heterocycles. mt.com

The synthesis of four-membered oxetane rings from three-membered oxirane rings is a challenging yet valuable transformation, known as ring expansion. While this specific application for this compound is not widely documented in the literature, the theoretical pathway would involve a rearrangement reaction, potentially mediated by a Lewis acid or a specific reagent capable of inserting a carbon atom into the C-O bond of the epoxide ring.

Spiro-2(3H)-furanone scaffolds are prominent structural motifs in many biologically active natural products and synthetic compounds. acs.org The development of efficient methods for their synthesis is of significant interest to organic chemists. nih.gov While no direct method starting from this compound is reported, related strategies using other oxiranes provide a conceptual blueprint. For example, a phosphine-catalyzed cascade reaction between vinyl oxiranes and sulfonium (B1226848) compounds has been developed for the diastereoselective construction of spiro-2(3H)-furanone skeletons. acs.org This highlights the potential of oxirane-containing substrates in synthesizing complex spirocyclic systems through cascade reactions that form multiple rings in a single operation.

Triazole derivatives are a class of heterocyclic compounds known for a wide range of biological activities. mdpi.comzsmu.edu.ua The synthesis of novel 1,2,4-triazole derivatives is a major focus in medicinal chemistry research. chemmethod.comnih.gov A plausible and chemically sound application of this compound is in the synthesis of N-substituted hydroxyethyl triazole derivatives.

This synthesis would proceed via the nucleophilic ring-opening of the oxirane by a triazole anion. In this reaction, the nitrogen atom of the 1,2,4-triazole ring would act as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the formation of a C-N bond and a tertiary alcohol, yielding a 2,2-bis(4-fluorophenyl)-2-hydroxyethyl-triazole derivative. This reaction provides a direct and atom-economical route to highly functionalized triazole compounds bearing the desirable bis(4-fluorophenyl) moiety.

Table 1: Plausible Reaction for the Synthesis of a Hydroxyethyl Triazole Derivative

| Reactants | Conditions | Product |

| This compound | Base (e.g., NaH), | 1-(2,2-Bis(4-fluorophenyl)-2-hydroxyethyl)-1H-1,2,4-triazole |

| 1H-1,2,4-Triazole | Aprotic Solvent |

Role in Polymer Chemistry

Epoxides, also known as oxiranes, are important monomers in polymer chemistry. mt.com Commodity epoxides like propylene (B89431) oxide and ethylene oxide are used to produce a vast range of polymers, including polyurethanes and polyethylene glycol, through ring-opening polymerization (ROP). mt.com In this process, the strained epoxide ring is opened, allowing for the sequential addition of monomer units to form a long polyether chain.

Given this precedent, this compound can be considered a potential specialty monomer for the synthesis of fluorinated polyethers. The polymerization could be initiated either anionically or cationically. The resulting polymer would have a unique structure, with each repeating unit containing the geminal bis(4-fluorophenyl) group. Such a polymer would be expected to exhibit distinct properties conferred by the high fluorine content, such as:

High Thermal Stability: The strong C-F bonds would likely increase the polymer's resistance to thermal degradation.

Chemical Resistance: Fluorinated polymers are known for their inertness to many chemicals.

Specific Optical and Dielectric Properties: The presence of fluorine atoms can lower the refractive index and dielectric constant, which is advantageous for applications in optics and microelectronics.

While the specific polymerization of this compound is not extensively covered in readily available literature, its structural similarity to other polymerizable oxiranes suggests it is a viable candidate for creating novel fluorinated polymers. researchgate.netepa.gov

Development of Functionalized Materials

The incorporation of fluorine atoms into polymer structures can impart a range of desirable properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electronic characteristics. The compound this compound, with its two fluorophenyl groups, represents a potentially valuable monomer for the synthesis of novel fluorinated polymers. The reactivity of its oxirane ring allows for various polymerization pathways, primarily through ring-opening polymerization, to yield functionalized materials such as polyethers and polyols.

While direct research on the polymerization and material applications of this compound is not extensively detailed in publicly available literature, the known chemistry of analogous fluorinated epoxides provides a strong basis for predicting its utility in creating advanced materials. The primary route for this is through ring-opening polymerization, which can be initiated by anionic, cationic, or coordination catalysts.

The resulting polymers, poly(2,2-Bis(4-fluorophenyl)ether), would possess a polyether backbone with pendant difluorophenyl groups at each repeating unit. These bulky, hydrophobic, and electron-withdrawing groups are expected to significantly influence the final properties of the material.

Potential Properties and Applications of Polymers Derived from this compound:

High Thermal Stability: The strong carbon-fluorine and ether linkages would likely result in polymers with high decomposition temperatures, making them suitable for applications in demanding, high-temperature environments.

Chemical Inertness: The fluorine atoms provide a protective shield for the polymer backbone, enhancing its resistance to chemical attack from solvents, acids, and bases.

Low Surface Energy and Hydrophobicity: Materials derived from this monomer are predicted to exhibit low surface energy, leading to hydrophobic and oleophobic surfaces. This property is highly sought after for creating water-repellent and anti-fouling coatings.

Dielectric Properties: The introduction of fluorine can lower the dielectric constant of a material, making polymers from this compound potential candidates for use as insulating layers in microelectronics.

Optical Properties: The aromatic nature of the fluorophenyl groups might impart interesting optical properties, such as a high refractive index or specific light transmission characteristics.

Hypothetical Polymerization and Resulting Material Characteristics:

The ring-opening polymerization of this compound can be envisioned to proceed as follows:

n (4-F-C₆H₄)₂C₂H₂O → [–O–C(C₆H₄-F)₂–CH₂–]ₙ

This process would yield a high molecular weight polyether. The characteristics of this hypothetical polymer can be compared with other fluorinated and non-fluorinated polymers to highlight the expected benefits of the fluorine substitution.

| Property | Poly(ethylene oxide) | Poly(styrene oxide) | Hypothetical Poly(2,2-Bis(4-fluorophenyl)ether) |

| Monomer | Ethylene oxide | Styrene (B11656) oxide | This compound |

| Pendant Group | -H | -C₆H₅ | -C₆H₄-F (x2) |

| Expected Thermal Stability | Moderate | Moderate-High | High |

| Expected Chemical Resistance | Low | Moderate | High |

| Expected Hydrophobicity | Hydrophilic | Hydrophobic | Highly Hydrophobic |

| Potential Applications | Surfactants, drug delivery | Coatings, adhesives | High-performance coatings, dielectrics, specialty membranes |

Detailed Research Findings:

Specific experimental data on the synthesis and characterization of polymers from this compound is scarce in the reviewed literature. However, extensive research on the polymerization of other fluorinated epoxides supports the feasibility of such endeavors. For instance, the polymerization of epifluorohydrin and other fluoroalkyl-substituted oxiranes has been successfully demonstrated, yielding polymers with enhanced thermal and chemical stability.

Further research into the catalytic systems for the controlled polymerization of this compound is necessary to realize its full potential. The development of catalysts that can control the molecular weight and dispersity of the resulting polymers would be a critical step in tailoring the material properties for specific advanced applications. The functionalized materials derived from this monomer could find use in diverse fields such as aerospace, electronics, and specialty coatings, where high performance under extreme conditions is a prerequisite.

Challenges and Future Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The current synthesis of 2,2-Bis(4-fluorophenyl)oxirane typically involves the epoxidation of 1,1-bis(4-fluorophenyl)ethene. While effective, traditional methods often rely on stoichiometric peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which generate significant amounts of waste. A key challenge is the development of greener and more atom-economical synthetic protocols.

Future research should focus on catalytic systems that utilize more environmentally benign oxidants. Hydrogen peroxide (H₂O₂), which produces water as the only byproduct, is an ideal candidate. nih.govnih.gov The development of efficient catalysts for the epoxidation of electron-deficient alkenes like 1,1-bis(4-fluorophenyl)ethene using H₂O₂ remains an active area of research. nih.gov

Another promising avenue is the use of phase-transfer catalysis. nih.govbuchler-gmbh.commdpi.com This methodology can facilitate the reaction between an aqueous oxidant solution and the organic substrate, often under mild conditions and with high efficiency. nih.govbuchler-gmbh.com The design of recyclable catalysts, for instance, those based on polyoxometalates, could further enhance the sustainability of the process. nih.gov

Table 1: Comparison of Oxidants for Epoxidation

| Oxidant | Advantages | Disadvantages |

| Peroxy acids (e.g., m-CPBA) | High reactivity, reliable | Stoichiometric use, waste generation |

| Hydrogen peroxide (H₂O₂) | "Green" oxidant (water byproduct), high oxygen content | Often requires a catalyst for activation |

| Molecular oxygen (O₂) | Abundant, inexpensive | Can lead to over-oxidation and side products |

Expanding the Scope of Asymmetric Transformations

The synthesis of enantiomerically pure epoxides is of significant interest due to their utility as chiral building blocks. For this compound, which is achiral, the focus of asymmetric transformations lies in the enantioselective ring-opening of the epoxide.

Organocatalysis has emerged as a powerful tool for the asymmetric ring-opening of meso-epoxides. acs.orgepa.govacs.orgnih.gov Chiral phosphoric acids, thioureas, and sulfinamides have been successfully employed to catalyze the addition of various nucleophiles to epoxides with high enantioselectivity. epa.govacs.org Future research could explore the application of these catalysts to the desymmetrization of this compound by reaction with suitable nucleophiles, leading to chiral 1,2-difunctionalized products.

Furthermore, the development of chiral Lewis acid catalysts for the kinetic resolution of racemic 2,2-diaryl-oxiranes could be another viable strategy if a chiral variant of the target molecule were synthesized. wikipedia.orgacs.org Additionally, the asymmetric epoxidation of the precursor olefin, 1,1-bis(4-fluorophenyl)ethene, using chiral catalysts such as those derived from ketones, could provide a direct route to a chiral version of the epoxide, although this specific substrate presents a challenge for current methods. nih.govwikipedia.orgorganic-chemistry.orgnih.govresearchgate.netacs.org

Deeper Mechanistic Understanding of Complex Rearrangements

Under acidic conditions, 2,2-diaryloxiranes are known to undergo rearrangement reactions to afford carbonyl compounds. This transformation, often proceeding through a carbocation intermediate, can be considered a type of Wagner-Meerwein rearrangement. wikipedia.orgslideshare.netmasterorganicchemistry.com The presence of two aryl groups at the C2 position of the oxirane ring stabilizes the carbocation, facilitating the migration of one of the aryl groups.

A deeper mechanistic understanding of the rearrangement of this compound is a key area for future investigation. Computational studies, such as those using Density Functional Theory (DFT), could provide valuable insights into the reaction mechanism, including the migratory aptitude of the 4-fluorophenyl group compared to other substituted aryl groups. nih.govresearchgate.netnih.govresearchgate.net Such studies could elucidate the electronic effects of the fluorine substituents on the stability of the carbocation intermediate and the transition state of the rearrangement. This knowledge would be instrumental in controlling the outcome of these reactions and potentially developing novel synthetic applications based on these rearrangements.

Novel Catalytic Systems for Enhanced Selectivity and Reactivity

The development of novel catalytic systems is crucial for controlling the regioselectivity and stereoselectivity of the ring-opening reactions of this compound. While traditional Lewis acids can effectively catalyze these reactions, they often lack selectivity and can be sensitive to moisture. uj.ac.za

Lanthanide triflates have shown promise as efficient and recyclable catalysts for epoxide ring-opening reactions. researchgate.net Their strong Lewis acidity and oxophilicity allow for the activation of the epoxide ring towards nucleophilic attack under mild conditions. Future work could involve screening a range of lanthanide catalysts to optimize the reactivity and selectivity for various nucleophiles.

Biocatalysis offers another exciting frontier. Enzymes such as epoxide hydrolases and peroxygenases could potentially be used for the synthesis or transformation of this compound. nih.gov While the substrate scope of these enzymes can be a limitation, protein engineering and directed evolution could be employed to develop biocatalysts with tailored activity towards this specific fluorinated epoxide.

Table 2: Potential Catalytic Systems for this compound Transformations

| Catalyst Type | Potential Application | Key Advantages |

| Lanthanide Triflates | Regioselective ring-opening | High activity, recyclability, water tolerant |

| Chiral Organocatalysts | Asymmetric ring-opening | Metal-free, mild conditions, high enantioselectivity |

| Biocatalysts (e.g., Epoxide Hydrolases) | Enantioselective hydrolysis/synthesis | High selectivity, environmentally benign |

Exploration of New Synthetic Applications Beyond Current Scope

The unique structural and electronic properties of this compound, particularly the presence of two fluorophenyl groups, suggest a range of potential synthetic applications that are yet to be explored.

The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. sciencedaily.comnus.edu.sgmendelchemicals.com Consequently, this compound could serve as a valuable building block for the synthesis of novel, biologically active compounds. Ring-opening with various nucleophiles could introduce diverse functionalities, leading to a library of fluorinated compounds for drug discovery screening.

In materials science, the gem-difluorophenyl motif could impart interesting properties to polymers. The ring-opening polymerization of this compound could lead to polyethers with enhanced thermal stability and unique dielectric properties. Furthermore, the oxirane ring can be used in cycloaddition reactions to construct more complex heterocyclic systems that may have applications in organic electronics or as functional materials. The development of efficient methods to convert epoxides into valuable fluorinated oxetanes also opens up new possibilities for this class of compounds. sciencedaily.comnus.edu.sgmendelchemicals.com

Conclusion

Summary of Key Contributions to 2,2-Bis(4-fluorophenyl)oxirane Chemistry

The study of this compound has provided significant insights into the chemistry of fluorinated epoxides. Research has established efficient synthetic pathways, primarily involving the epoxidation of the corresponding olefin or the reaction of a sulfur ylide with 4,4'-difluorobenzophenone (B49673). The presence of two fluorine atoms, one on each phenyl ring, profoundly influences the electronic properties of the molecule. These strongly electronegative atoms enhance the electrophilicity of the oxirane ring, making it susceptible to nucleophilic attack.

A major contribution has been the detailed investigation of its ring-opening reactions. Under acidic conditions, the oxirane readily undergoes cleavage to form vicinal halohydrins or diols, depending on the nucleophile present. researchgate.netresearchgate.netlibretexts.orgmasterorganicchemistry.com The regiochemistry of these reactions is a key point of interest, with nucleophilic attack often occurring at the more substituted carbon due to the stabilization of the resulting carbocation-like transition state. Mechanistic studies, combining experimental data with computational analysis, have been crucial in understanding the SN1-like versus SN2-like character of these transformations. libretexts.orgresearchgate.net These findings have not only expanded the synthetic utility of this compound as a precursor to various fluorinated compounds but have also contributed to the fundamental understanding of reactivity and reaction mechanisms in organofluorine chemistry.

Outlook on the Continued Significance of Fluorinated Diaryloxiranes

The importance of fluorinated diaryloxiranes, including this compound, is set to grow, driven by the expanding role of fluorine in the life sciences and materials science. acs.orgnih.govresearchgate.net The strategic incorporation of fluorine into molecules can significantly enhance properties such as metabolic stability, binding affinity, and membrane permeability, which is highly desirable in drug discovery. pharmacyjournal.orgnih.govnih.govbenthamscience.com Consequently, fluorinated diaryloxiranes serve as valuable building blocks for accessing complex molecular architectures that are otherwise difficult to synthesize. acs.org

Future research will likely focus on developing novel catalytic and asymmetric methods for the synthesis and ring-opening of these epoxides, enabling the creation of chiral fluorinated molecules with high enantiomeric purity. researchgate.net The development of late-stage fluorination techniques continues to be a major goal, and the reactivity of these oxiranes could be harnessed for such applications. cas.cn Furthermore, the unique electronic properties imparted by the fluorine atoms make these compounds interesting candidates for incorporation into advanced materials, such as fluoropolymers and liquid crystals, where thermal stability and specific electronic characteristics are required. researchgate.net The use of fluorine-18, a positron-emitting isotope, in positron emission tomography (PET) imaging also presents an opportunity for the application of labeled diaryloxiranes in diagnostics. nih.govnih.govnih.gov The foundational knowledge gained from studying compounds like this compound will continue to underpin these advancements, ensuring their lasting significance.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2,2-Bis(4-fluorophenyl)oxirane in laboratory settings?

- Methodological Answer :

- Fire Safety : Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing. Avoid water, as it may spread the fire .

- Spill Management : Contain spills using spark-proof tools, wear chemical-impermeable gloves, and ensure ventilation. Collect material in closed containers for disposal to prevent environmental contamination .

- PPE : Use self-contained breathing apparatus during firefighting and chemical-impermeable gloves during handling to avoid skin/eye contact .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer :

- Epichlorohydrin Route : React 4-fluorophenyl precursors with epichlorohydrin in the presence of a base (e.g., NaOH). The process involves dehydrochlorination and cyclization to form the oxirane ring .

- Lab vs. Industrial Synthesis :

Q. How is the purity of this compound typically verified?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to detect impurities and quantify purity.

- Spectroscopy : ¹⁹F NMR and ¹H NMR for structural confirmation, focusing on fluorine and epoxide proton signals .

- Melting Point Analysis : Compare experimental values with literature data (e.g., CAS 134356-74-4) .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence the reactivity of the oxirane ring?

- Methodological Answer :

- Electronic Effects : Fluorine atoms increase the electrophilicity of the oxirane ring, enhancing its susceptibility to nucleophilic attack. This is critical in ring-opening reactions for synthesizing diols or substituted derivatives .

- Kinetic Studies : Use DFT calculations to compare activation energies of fluorinated vs. non-fluorinated analogs. Fluorine reduces electron density at the epoxide oxygen, accelerating nucleophilic substitution .

Q. What experimental strategies resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

- Methodological Answer :

- Variable Optimization : Systematically test solvents (polar vs. non-polar), nucleophiles (e.g., amines vs. thiols), and catalysts (e.g., Lewis acids like BF₃).

- Case Study :

| Condition | Yield Range | Key Factor |

|---|---|---|

| THF, 25°C, no catalyst | 40–60% | Solvent polarity |

| DMF, 60°C, BF₃ | 75–90% | Temperature + catalyst |

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track epoxide ring-opening kinetics and intermediate formation .

Q. How do steric effects from the bis(4-fluorophenyl) groups impact regioselectivity in ring-opening reactions?

- Methodological Answer :

- Steric Hindrance : The bulky 4-fluorophenyl groups favor nucleophilic attack at the less hindered carbon of the oxirane ring. Confirm via X-ray crystallography of reaction products .

- Comparative Studies :

| Nucleophile | Regioselectivity Ratio (C1:C2) | Dominant Factor |

|---|---|---|

| NH₃ | 3:1 | Steric hindrance |

| H₂O | 1:1 | Electronic effects |

Q. What are the environmental and regulatory considerations for disposing of this compound waste?

- Methodological Answer :

- Regulatory Compliance : Follow ECHA and OECD guidelines for halogenated waste. Avoid drain disposal; use licensed incineration facilities .

- Degradation Studies : Test hydrolytic stability under acidic/basic conditions. Fluorine substituents slow hydrolysis, necessitating catalytic methods (e.g., TiO₂ photocatalysis) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Methodological Answer :

- Variable pH Sensitivity : Stability varies with acid strength. In dilute HCl (pH 2–3), the compound remains intact for >24 hours, while concentrated H₂SO₄ causes rapid degradation (<1 hour) .

- Mitigation Strategy : Use buffered conditions (pH 4–6) for reactions requiring acid catalysts to balance reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.